1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzodioxole ring, a hydroxyphenyl group, a piperazine ring, and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Formation: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The hydroxyphenyl group can be introduced through coupling reactions such as Suzuki or Heck coupling.
Formation of Pyrrolidine-2,5-dione: This can be synthesized through the reaction of maleic anhydride with amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and hydroxyphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group could yield quinones, while reduction of the pyrrolidine-2,5-dione could yield pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology
Biological Studies: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmacological Research: The compound could be investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in disease processes.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]pyrrolidine-2,5-dione
- 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-chlorophenyl)-1-piperazinyl]pyrrolidine-2,5-dione
Uniqueness
The unique combination of functional groups in 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(4-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE may confer distinct pharmacological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16-4-1-14(2-5-16)22-7-9-23(10-8-22)17-12-20(26)24(21(17)27)15-3-6-18-19(11-15)29-13-28-18/h1-6,11,17,25H,7-10,12-13H2 |
InChI Key |
HCDXVMSPZKAKIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)O |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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